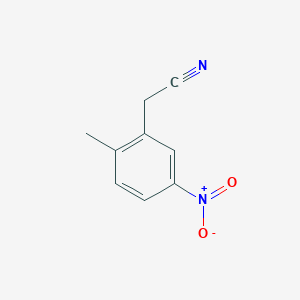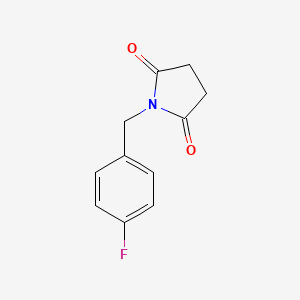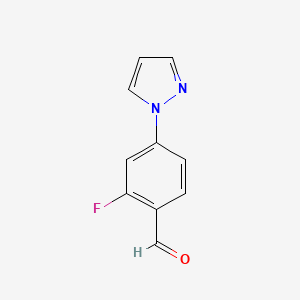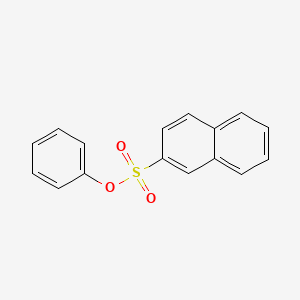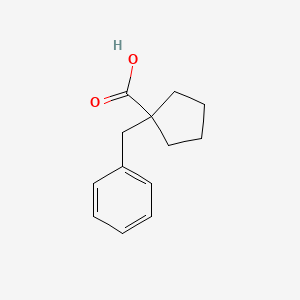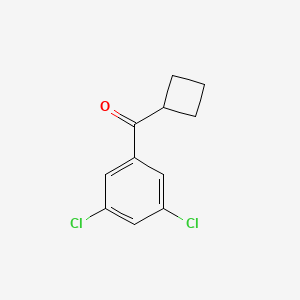
Cyclobutyl 3,5-dichlorophenyl ketone
Overview
Description
Cyclobutyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C11H10Cl2O . It has an average mass of 229.102 Da and a monoisotopic mass of 228.010864 Da . The systematic name for this compound is Cyclobutyl (3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of Cyclobutyl 3,5-dichlorophenyl ketone can be represented by the SMILES stringc1c (cc (cc1Cl)Cl)C (=O)C2CCC2 . This indicates that the molecule consists of a cyclobutyl group attached to a 3,5-dichlorophenyl group via a ketone functional group . Physical And Chemical Properties Analysis
Cyclobutyl 3,5-dichlorophenyl ketone has a density of 1.3±0.1 g/cm³ . It has a boiling point of 346.1±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.0±3.0 kJ/mol . The flash point of the compound is 146.1±25.7 °C . The compound has a molar refractivity of 57.9±0.3 cm³ .Scientific Research Applications
Mycobacterial Energetics Disruption
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, which includes Cyclobutyl 3,5-dichlorophenyl ketone, has been studied for its effects on Mycobacterium tuberculosis energetics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s common in such studies to use in vitro assays to test the compound’s effects on bacterial cultures .
- Results or Outcomes : The compound showed promising activity, with a minimum inhibitory concentration (MIC) of 16 µg/mL and a relative fitness factor (RFF) of 3.29 . However, the compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines, which include Cyclobutyl 3,5-dichlorophenyl ketone, were synthesized and evaluated for their anticancer activity against nine different cancer strains .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s common in such studies to use cell-based assays to test the compound’s effects on cancer cell lines .
- Results or Outcomes : The results or outcomes were not detailed in the source .
Synthesis of Chiral Drug Intermediates
- Scientific Field : Biocatalysis
- Summary of the Application : The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds . There has been a tremendous potential of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s common in such studies to use biocatalysis systems (both whole-cell and isolated enzyme systems) as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
- Results or Outcomes : The results or outcomes were not detailed in the source .
Synthesis of Chiral Drug Intermediates
- Scientific Field : Biocatalysis
- Summary of the Application : The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds . There has been a tremendous potential of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s common in such studies to use biocatalysis systems (both whole-cell and isolated enzyme systems) as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
- Results or Outcomes : The results or outcomes were not detailed in the source .
properties
IUPAC Name |
cyclobutyl-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVHMOCRYJAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642550 | |
| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,5-dichlorophenyl ketone | |
CAS RN |
898791-24-7 | |
| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



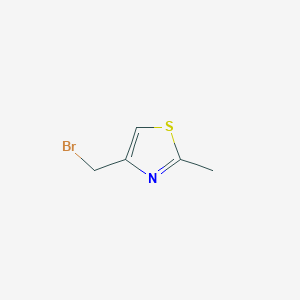
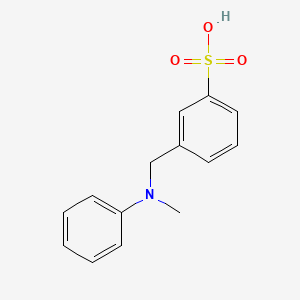
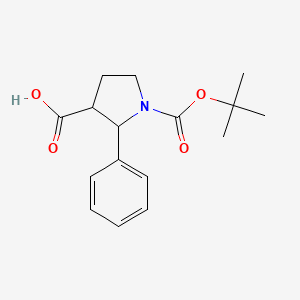
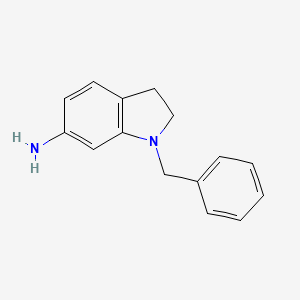
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)
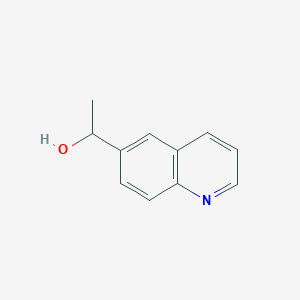
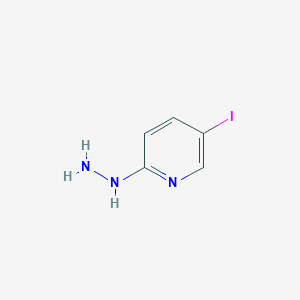
![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)
